4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
4-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-13-2-7-16(21)18-17(13)23-20(27-18)25-10-8-24(9-11-25)19(26)15-5-3-14(12-22)4-6-15/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVLDNUOROKBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques such as microwave irradiation and one-pot multicomponent reactions to increase yield and efficiency . These methods are advantageous in scaling up the production for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Structural Features
The table below highlights structural variations among analogs and their implications:
*Calculated based on molecular formulas.
Physicochemical Properties
Biological Activity
4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and the results from various studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Structural Features:
- Benzothiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Piperazine ring : Often associated with psychoactive properties and used in various pharmaceutical agents.
- Carbonyl group : Enhances reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds containing benzothiazole and piperazine structures can act as enzyme inhibitors or receptor modulators.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, disrupting cellular functions.
- Receptor Modulation : It may bind to receptors, altering their activity and affecting signal transduction pathways.
Antimicrobial Activity
Studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. The presence of the chloro and methyl groups on the benzothiazole ring enhances this activity through increased lipophilicity, allowing better cell membrane penetration.
| Study | Activity | Findings |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains with MIC values indicating potent activity. | |
| Antifungal | Demonstrated efficacy against fungal pathogens in vitro. |
Anticancer Activity
Research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induction of apoptosis via caspase activation. | |
| MCF-7 (breast cancer) | 7.5 | Inhibition of cell proliferation through cell cycle arrest. |
Alzheimer's Disease Research
A recent study highlighted a related compound based on the benzothiazole-piperazine scaffold that demonstrated multi-target action against Alzheimer's disease. This study utilized molecular docking and in vivo models to show significant improvements in cognitive function.
Key Findings:
- The compound showed binding affinities for acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregates.
- In vivo tests indicated improved memory retention in scopolamine-induced memory deficit models.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile?
The synthesis typically involves coupling a pre-functionalized benzothiazole-piperazine intermediate with a benzonitrile-carbonyl precursor. A common approach is the reaction of 7-chloro-4-methyl-1,3-benzothiazol-2-yl-piperazine with 4-cyanobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the connectivity of the benzothiazole, piperazine, and benzonitrile moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and the piperazine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+) and isotopic pattern matching the molecular formula .
- Infrared Spectroscopy (IR): Stretching vibrations for the carbonyl group (~1650–1700 cm⁻¹) and nitrile group (~2200–2260 cm⁻¹) are diagnostic .
Q. What preliminary biological screening assays are appropriate for this compound?
Initial screens should focus on enzyme inhibition (e.g., kinase or protease assays) and receptor-binding studies (e.g., GPCRs) due to structural similarities to bioactive piperazine derivatives. Use fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity. Cell viability assays (MTT or ATP-luminescence) in cancer lines (e.g., MCF-7, HeLa) can assess cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the piperazine-carbonyl coupling step?
Yield optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen.
- Catalysis: Use 1-hydroxybenzotriazole (HOBt) or coupling agents like HATU to activate the carbonyl electrophile .
- Temperature Control: Reactions at 0–5°C minimize side reactions (e.g., piperazine dimerization) .
- Stoichiometry: A 1.2:1 molar ratio of benzothiazole-piperazine to 4-cyanobenzoyl chloride improves conversion .
Q. What strategies resolve contradictory bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound purity. Mitigation steps:
- Reproducibility Checks: Re-test activity in standardized assays (e.g., Eurofins Panlabs receptor panels).
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites .
- Structural Analog Comparison: Compare activity with derivatives lacking the chloro or methyl groups to pinpoint pharmacophores .
Q. How can computational modeling guide target identification for this compound?
Molecular docking (e.g., AutoDock Vina) against databases like the Protein Data Bank (PDB) identifies potential targets. For example:
- The benzothiazole moiety may intercalate with DNA topoisomerase II (PDB: 1ZXM).
- The piperazine-carbonyl group could bind to kinase ATP pockets (e.g., EGFR, PDB: 1M17). Validate predictions with in vitro kinase inhibition assays .
Methodological Challenges and Solutions
Q. What purification challenges arise due to the compound’s hydrophobicity?
- Problem: Low solubility in aqueous systems complicates HPLC purification.
- Solution: Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA). For crystallization trials, employ solvent mixtures like DCM/hexane .
Q. How to design derivatives with improved pharmacokinetic properties?
- Solubility Enhancement: Introduce polar groups (e.g., hydroxyl or amine) on the benzonitrile ring.
- Metabolic Stability: Replace the methyl group on the benzothiazole with a trifluoromethyl group to reduce CYP450-mediated oxidation.
- Bioisosteric Replacement: Substitute the nitrile with a tetrazole to maintain electronic properties while improving bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
